BenchChemオンラインストアへようこそ!

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Nuclear Receptor Modulation Liver X Receptor (LXR) Agonists Chiral Intermediate Synthesis

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1390715-99-7, molecular formula C₁₁H₁₃NO₃, MW 207.23) is a chiral, enantiomerically pure tetrahydroisoquinoline (THIQ) α-amino acid derivative. This compound belongs to the 1-carboxyl-substituted THIQ class, which serves as a privileged scaffold in pharmaceutical research, particularly as a key intermediate in the synthesis of modulators of nuclear receptors including liver X receptor (LXR).

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1390715-99-7
Cat. No. B3177224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS1390715-99-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(NCC2)C(=O)O
InChIInChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyQIRHLLVXHCWXEL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1390715-99-7) Is a Strategic Chiral Building Block for Nuclear Receptor Modulator Synthesis


(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1390715-99-7, molecular formula C₁₁H₁₃NO₃, MW 207.23) is a chiral, enantiomerically pure tetrahydroisoquinoline (THIQ) α-amino acid derivative . This compound belongs to the 1-carboxyl-substituted THIQ class, which serves as a privileged scaffold in pharmaceutical research, particularly as a key intermediate in the synthesis of modulators of nuclear receptors including liver X receptor (LXR) [1]. The (R)-absolute configuration at the C-1 position is non-negotiable for biological activity of downstream LXR modulator drug candidates, making this specific enantiomer the required procurement specification over its (S)-counterpart or the racemic mixture [1]. The compound is synthesized via Candida antarctica lipase B (CAL-B)-catalyzed dynamic kinetic resolution (DKR), achieving enantiomeric excess >99% and isolated chemical yields >87% [1]. Predicted physicochemical parameters include a boiling point of 414.6±45.0 °C, density of 1.229±0.06 g/cm³, and pKa of 1.99±0.20 .

Why (R)-6-Methoxy-THIQ-1-carboxylic acid Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or Other THIQ-1-carboxylic Acid Analogs


Substituting (R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with the (S)-enantiomer (CAS 1389888-62-3), the racemic mixture (CAS 1161833-78-8), the 6-hydroxy analog, or the unsubstituted THIQ-1-carboxylic acid will introduce either incorrect stereochemistry or divergent reactivity that propagates into downstream drug candidates [1]. The (1R)-absolute configuration has been explicitly identified as essential for the biological activity of LXR modulators derived from this scaffold; use of the (S)-enantiomer would produce diastereomeric products lacking target engagement [1]. The racemic mixture, while commercially available, delivers at best 50% of the desired (R)-enantiomer and requires costly chiral separation. The 6-methoxy substituent is not merely decorative—it serves as a synthetic handle: it can be selectively demethylated to yield the 6-hydroxy analog (the direct coupling partner for LXR modulator assembly) or retained for orthogonal reactivity, a versatility absent in the unsubstituted THIQ-1-carboxylic acid [1]. These stereochemical and substituent-level distinctions mean that generic substitution cannot preserve the required synthetic trajectory or pharmacological outcome.

Quantitative Differentiation Evidence: (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Versus Its Closest Analogs


Enantiomeric Configuration: (R) Is Essential for LXR Modulator Biological Activity, (S) Is Inactive

The Forró et al. (2016) study explicitly states that the (1R)-absolute configuration is essential for the biological activity of LXR modulators synthesized from this scaffold [1]. The (R)-enantiomer serves as the precursor to (R)-2-tert-butyl-1-methyl-6-(3-chloro-2,6-difluorobenzyloxy)-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a known LXR modulator [1]. The (S)-enantiomer (CAS 1389888-62-3) cannot be substituted because it would yield diastereomeric products with the opposite three-dimensional arrangement at the critical C-1 stereocenter, fundamentally altering receptor binding geometry [1]. This is a class-level inference grounded in the established structure–activity relationship of THIQ-based nuclear receptor modulators.

Nuclear Receptor Modulation Liver X Receptor (LXR) Agonists Chiral Intermediate Synthesis

Enantiomeric Excess: Dynamic Kinetic Resolution Delivers >99% ee Versus Classical Resolution (≤50% Theoretical Yield of Pure Enantiomer)

The CAL-B-catalyzed dynamic kinetic resolution method reported by Forró et al. (2016) produces (R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with enantiomeric excess >99% [1]. This is a critical procurement specification: classical kinetic resolution of a racemate is limited to a maximum theoretical yield of 50% for a single enantiomer, whereas DKR achieves simultaneous racemization of the undesired enantiomer and selective hydrolysis of the desired (R)-ester, enabling yields >87% at >99% ee [1]. The (R)-selective hydrolysis was observed in both organic solvents and aqueous NH₄OAc buffer at pH 8.5, catalyzed by CAL-B at 20 mg/mL [1]. Commercial suppliers typically offer this compound at 95% purity with batch QC including NMR, HPLC, and GC .

Asymmetric Synthesis Dynamic Kinetic Resolution Enantiopurity Specification

6-Methoxy Substitution: Synthetic Versatility Versus 6-Hydroxy Analog in LXR Modulator Assembly

The 6-methoxy group in (R)-6-methoxy-THIQ-1-carboxylic acid serves a dual synthetic purpose. It can undergo demethylation (e.g., using BBr₃ or HBr) to generate (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is the direct intermediate for the synthesis of LXR modulators such as (R)-2-tert-butyl-1-methyl-6-(3-chloro-2,6-difluorobenzyloxy)-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate [1]. Alternatively, the methoxy group can be retained for orthogonal synthetic applications where the free phenol would interfere. The Forró et al. paper demonstrates synthesis of both the 6-methoxy and 6-hydroxy derivatives from a common racemic precursor, with the 6-methoxy compound obtained directly from DKR and the 6-hydroxy compound accessed after demethylation and esterification [1]. In contrast, procurement of the 6-hydroxy analog alone locks the user into a single reactivity profile, whereas the 6-methoxy compound preserves optionality for both protected and deprotected downstream chemistry.

Protecting Group Strategy Demethylation LXR Modulator Synthesis

Predicted Physicochemical Profile: pKa, Boiling Point, and Density Differentiation from Unsubstituted THIQ-1-carboxylic Acid

The 6-methoxy substituent imparts distinct physicochemical properties that differentiate this compound from unsubstituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 151004-92-1). Predicted data for (R)-6-methoxy-THIQ-1-carboxylic acid include: boiling point 414.6±45.0 °C, density 1.229±0.06 g/cm³, and pKa 1.99±0.20 . The electron-donating methoxy group at the 6-position increases electron density on the aromatic ring, modifying the acid–base behavior and chromatographic retention relative to the unsubstituted analog. These predicted properties are relevant for purification method development, salt selection, and formulation design. Commercial suppliers offer the compound at 95% purity with certificate of analysis including NMR, HPLC, and GC .

Physicochemical Properties Chromatographic Behavior Formulation Compatibility

High-Value Application Scenarios Where (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1390715-99-7) Is the Irreplaceable Choice


Synthesis of Enantiopure LXR Agonists and Nuclear Receptor Modulators

In medicinal chemistry programs targeting liver X receptor (LXR) agonists for atherosclerosis, metabolic disease, and inflammation, (R)-6-methoxy-THIQ-1-carboxylic acid (CAS 1390715-99-7) serves as the stereochemically defined entry point for constructing the THIQ core [1]. As documented by Forró et al. (2016), the (1R)-configuration is essential for the biological activity of the resulting LXR modulators, and the compound can be obtained with >99% ee and >87% yield via CAL-B-catalyzed DKR [1]. The 6-methoxy group can be retained or demethylated to reveal the 6-hydroxy coupling handle, offering synthetic flexibility that the (S)-enantiomer, racemate, or unsubstituted analog cannot provide [1].

Chiral Building Block for Peptidomimetic and Conformationally Constrained Amino Acid Synthesis

As an optically pure 1-carboxyl-substituted THIQ, this compound functions as a rigid, bicyclic α-amino acid surrogate in peptidomimetic design [1]. The bridgehead carboxylic acid at the C-1 position imposes conformational constraint not achievable with linear amino acids, making it valuable for peptide backbone modification and receptor–ligand interaction studies. The >99% ee specification ensures that only the desired (R)-diastereomer is incorporated, avoiding racemization issues that would confound structure–activity relationship analysis [1].

Enzymatic Resolution Methodology Development and Biocatalysis Research

The CAL-B-catalyzed dynamic kinetic resolution system described by Forró et al. (2016) positions (R)-6-methoxy-THIQ-1-carboxylic acid as both a product and a benchmark substrate for developing new biocatalytic deracemization methods [1]. Researchers investigating lipase-based DKR, amine oxidase–reductase cascades, or related enantioselective transformations can use this compound as a reference standard to benchmark novel catalysts against the established CAL-B system (ee >99%, yield >87% in NH₄OAc buffer pH 8.5) [1].

Process Chemistry Scale-Up for GMP Intermediate Production

For contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups scaling up the synthesis of THIQ-based drug candidates, (R)-6-methoxy-THIQ-1-carboxylic acid in >95% purity with full QC documentation (NMR, HPLC, GC) offers a well-characterized starting material. The predicted physicochemical parameters—boiling point 414.6±45.0 °C, density 1.229±0.06 g/cm³, pKa 1.99±0.20—inform distillation, extraction, and salt formation unit operations during scale-up [1]. Procurement of the correct (R)-enantiomer from a qualified supplier with batch-specific certificates of analysis mitigates the risk of stereochemical impurity propagation into costly GMP campaigns.

Quote Request

Request a Quote for (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.